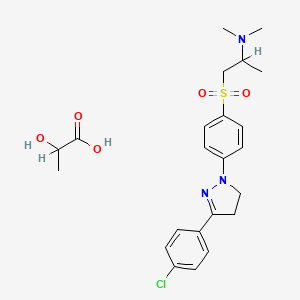
7-Methyl-1,4,2-benzodithiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1,4,2-benzodithiazine is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the benzodithiazine family, which is known for its diverse biological activities and potential therapeutic applications. The presence of the methyl group at the 7th position of the benzodithiazine ring enhances its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-1,4,2-benzodithiazine typically involves the reaction of thiophenols with N-chlorosulfonyltrichloroacetimidoyl chloride. This method allows for the construction of the benzodithiazine scaffold through nucleophilic substitution at the imine carbon atom with a thiol . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyl-1,4,2-benzodithiazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitro groups.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the benzodithiazine ring .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry.
Biology:
- Exhibits antimicrobial and antiviral activities.
- Potential use as an enzyme inhibitor.
Medicine:
- Investigated for its anticancer properties, showing selective cytotoxic effects against certain cancer cell lines .
- Explored for its antihypertensive and diuretic activities.
Industry:
- Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 7-methyl-1,4,2-benzodithiazine involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. The compound may also interact with ion channels and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
- 1,2,4-Benzothiadiazine-1,1-dioxide
- 1,2,3-Benzothiadiazine-1,1-dioxide
- Phthalazinone derivatives
Comparison: 7-Methyl-1,4,2-benzodithiazine is unique due to the presence of the methyl group at the 7th position, which enhances its chemical stability and biological activity compared to other benzodithiazine derivatives. Additionally, its diverse range of applications in chemistry, biology, medicine, and industry sets it apart from similar compounds .
Propiedades
Número CAS |
82946-24-5 |
|---|---|
Fórmula molecular |
C8H7NS2 |
Peso molecular |
181.3 g/mol |
Nombre IUPAC |
7-methyl-1,4,2-benzodithiazine |
InChI |
InChI=1S/C8H7NS2/c1-6-2-3-7-8(4-6)11-9-5-10-7/h2-5H,1H3 |
Clave InChI |
QXUWYPKGLFTCJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)SC=NS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


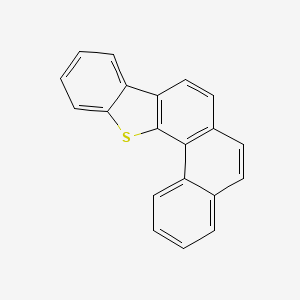

![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14417055.png)

![N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide](/img/structure/B14417057.png)
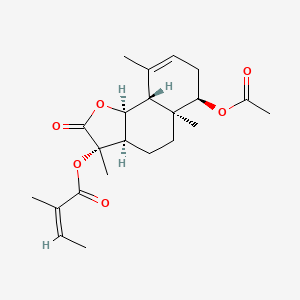
![1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole](/img/structure/B14417065.png)
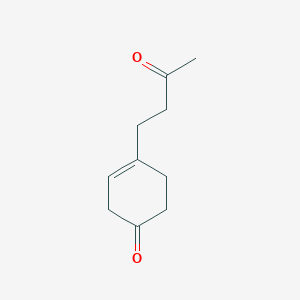


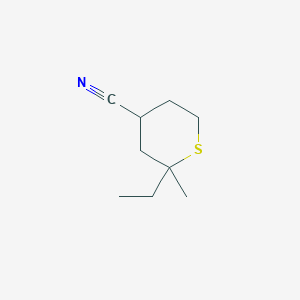
![Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate](/img/structure/B14417099.png)
